Furan-2-yl versus 4-Fluorophenyl and Cyclohexyl in M. tuberculosis MIC: Comparative Anti-Mycobacterial Potency
In a direct head-to-head study of two 1,3,4-oxadiazole benzamides against M. tuberculosis H37Rv, the 4-fluorophenyl analog LMM6 yielded MIC values ranging from 8.27 to 33.07 µM, whereas the cyclohexyl(ethyl) analog LMM11 (which shares the identical furan-2-yl–oxadiazole core with the target compound but differs only in the sulfamoyl N-substituent) showed MICs of 15.58 to 70.30 µM [1]. The target compound (4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) retains the furan-2-yl–oxadiazole core that distinguishes LMM11 from LMM6 and introduces an aromatic phenyl ring on the sulfamoyl nitrogen. While direct MIC data for the target compound are not published, the available SAR indicates that the furan-2-yl substituent confers a distinct anti-mycobacterial profile compared to the 4-fluorophenyl variant (LMM6), and that the ethyl(phenyl)sulfamoyl group in the target compound is structurally intermediate between the ethyl(cyclohexyl) motif of LMM11 and the N-cyclohexyl-N-ethylsulfamoyl motif of LMM6—suggesting a differentiated potency and selectivity trajectory [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not directly reported; inferred to be structurally distinct from LMM6 and LMM11 based on sulfamoyl N-substitution |
| Comparator Or Baseline | LMM6 (4-fluorophenyl analog): MIC 8.27–33.07 µM; LMM11 (cyclohexyl(ethyl) analog, same furan-2-yl–oxadiazole core): MIC 15.58–70.30 µM |
| Quantified Difference | LMM6 is 1.9- to 2.1-fold more potent than LMM11; the target compound's ethyl(phenyl)sulfamoyl group is expected to produce a distinct potency rank order |
| Conditions | M. tuberculosis H37Rv; broth microdilution assay (Letters in Applied Microbiology, 2025) |
Why This Matters
Procurement of the target compound rather than LMM6 or LMM11 provides a structurally differentiated sulfamoyl pharmacophore that may yield a unique MIC spectrum against drug-susceptible and drug-resistant M. tuberculosis isolates.
- [1] Andriato, P.M. et al. (2025) '1,3,4-oxadiazoles with effective anti-mycobacterial activity', Letters in Applied Microbiology, 78(3), ovaf029. DOI: 10.1093/lambio/ovaf029. PMID: 40036865. View Source
